2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, which is further substituted with two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3,5-diphenylpyrrole with 2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or dimethylformamide (DMF), and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Various electrophiles or nucleophiles in the presence of a suitable base or acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives of the pyridine ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Functionalized derivatives with various substituents on the phenyl groups or pyridine ring.
Scientific Research Applications
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrrol-2-yl)pyridine: Similar structure but with methyl groups instead of phenyl groups.
2-(3,5-Bis(trifluoromethyl)-1H-pyrrol-2-yl)pyridine: Contains trifluoromethyl groups, leading to different chemical properties.
Uniqueness
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine is unique due to the presence of phenyl groups, which can enhance its stability and provide additional sites for functionalization. This makes it a versatile compound for various applications in chemistry and materials science .
Properties
CAS No. |
402500-01-0 |
---|---|
Molecular Formula |
C21H16N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(3,5-diphenyl-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)18-15-20(17-11-5-2-6-12-17)23-21(18)19-13-7-8-14-22-19/h1-15,23H |
InChI Key |
FUAHPVHLLGQMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.